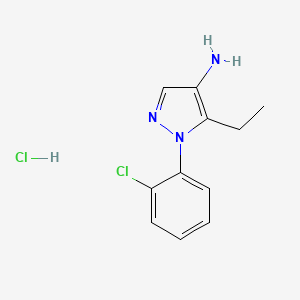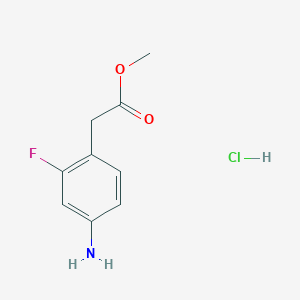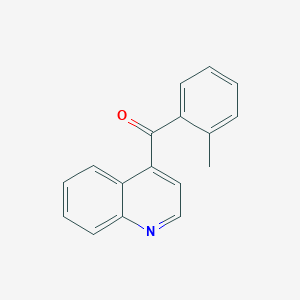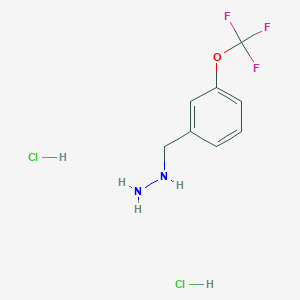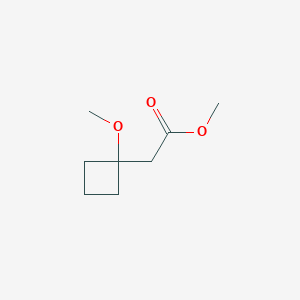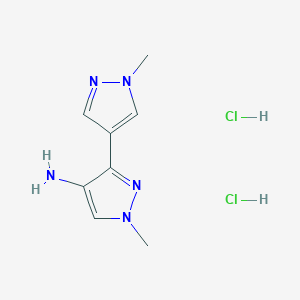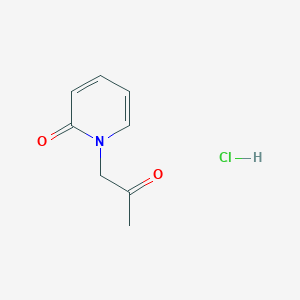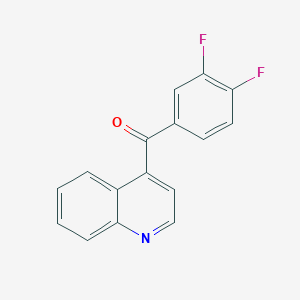
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride
Übersicht
Beschreibung
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2FN3 and its molecular weight is 200.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticide Intermediates
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a closely related compound, demonstrates its importance as an intermediate in the preparation of pesticides. This synthesis involves hydroxymethylation of 1H-1,2,4-triazole, followed by reaction with thioyl chloride, achieving over 92.3% yield. Such intermediates are critical for developing effective agricultural chemicals, highlighting the compound's utility in enhancing pesticide synthesis processes (Z. Ying, 2004).
Understanding Intermolecular Interactions
The study of derivatives of 1,2,4-triazoles, such as those synthesized and characterized for their biologically active properties, provides insights into intermolecular interactions like lp⋯π, C–H⋯π, and π⋯π. These studies not only elucidate the structural and energetic aspects of these interactions but also contribute to the understanding of molecular behavior in various states, offering valuable information for the design of new materials and drugs (R. Shukla et al., 2014).
Biological Activity and Molecular Modeling
The synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from derivatives of 1,2,4-triazoles has led to compounds with significant antibacterial, antifungal, and anti-inflammatory activities. These compounds, developed from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, demonstrate the chemical versatility of 1,2,4-triazole derivatives and their potential in developing new pharmaceuticals (Ahmed A. M. El-Reedy & N. Soliman, 2020).
Syntheses of Energetic Salts
Derivatives of 1-(chloromethyl)-1H-1,2,4-triazole have been utilized in the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with high energy content. The detailed study of these compounds contributes to the field of materials science, especially in the development of advanced energetic materials (Ruihu Wang et al., 2007).
Antitumor Activity
The synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties and their cytotoxic screening against various human cancer cell lines have shown that certain analogues exhibit better cytotoxic activity than the parent compound. This research underscores the potential of 1,2,4-triazole derivatives in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Chuan-Feng Liu et al., 2017).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQRCFXMUOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CCl)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
